2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

Description

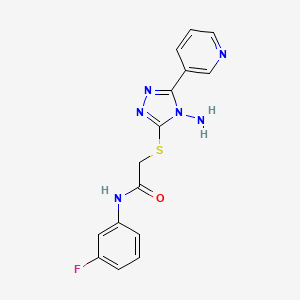

2-((4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a pyridin-3-yl group at position 5 and a thioether-linked acetamide moiety at position 2.

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN6OS/c16-11-4-1-5-12(7-11)19-13(23)9-24-15-21-20-14(22(15)17)10-3-2-6-18-8-10/h1-8H,9,17H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZRVLWYLFFJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C13H12N6OS

- Molecular Weight : 288.34 g/mol

- CAS Number : Not specified in the sources.

The compound features a pyridine ring and a triazole moiety that contribute to its biological activity. The presence of a thioether group enhances its interaction with biological targets.

Biological Activity Overview

-

Antimicrobial Activity :

- Compounds containing the 1,2,4-triazole scaffold have shown significant antimicrobial properties. For instance, derivatives have been reported to exhibit activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- The thioether functional group in the compound is believed to play a crucial role in enhancing its antimicrobial efficacy.

-

Anticancer Activity :

- Research indicates that triazole derivatives can inhibit cancer cell proliferation. A study found that similar compounds demonstrated antiproliferative effects against breast and colon cancer cell lines .

- The specific compound under review has not been extensively studied in clinical trials; however, its structural analogs have shown promising results in inhibiting tumor growth.

-

Mechanisms of Action :

- The biological activity of triazoles often involves interference with nucleic acid synthesis or enzyme inhibition. For example, some triazole compounds inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .

- The interaction with cellular targets may also involve apoptosis induction in cancer cells and disruption of microbial cell wall synthesis in bacteria.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazoles similar to the compound :

| Study Reference | Biological Activity | Cell Line/Pathogen | IC50/Effect |

|---|---|---|---|

| Antiproliferative | Breast Cancer (MCF-7) | IC50 = 27.3 μM | |

| Antimicrobial | MRSA | MIC = 0.046 μM | |

| Antifungal | Candida albicans | MIC = 0.125 μg/mL |

Structure-Activity Relationship (SAR)

The efficacy of 1,2,4-triazole derivatives is often influenced by their structural components:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the triazole ring, pyridinyl group, and arylacetamide moiety. Key comparisons include:

Key Observations:

- Pyridinyl Position : The target compound’s pyridin-3-yl group (vs. pyridin-2-yl in OLC15) may alter receptor selectivity, as VUAA1 (pyridin-3-yl) is an agonist, while OLC15 (pyridin-2-yl) is an antagonist .

- Amino vs. Alkyl Groups: The amino group at R1 (target compound) contrasts with ethyl or allyl groups in analogs, possibly enhancing hydrogen-bonding interactions with target proteins .

Pharmacokinetic Considerations

- Lipophilicity : The 3-fluorophenyl group (logP ~2.1 estimated) may improve blood-brain barrier penetration compared to bulkier substituents (e.g., dibenzofuranyl in ’s compound, logP ~4.5) .

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism could extend half-life relative to methoxy- or nitro-substituted analogs .

Q & A

Q. What is the optimal synthetic route for preparing 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide?

- Methodological Answer : The synthesis typically involves three stages:

Triazole-thione precursor : React 4-amino-5-(pyridin-3-yl)-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in basic media (e.g., KOH/ethanol). Heat under reflux for 1–2 hours to form the thioether bond .

Purification : Isolate the product via precipitation in water, followed by recrystallization in ethanol (yield: ~65–75%) .

Characterization : Confirm purity using HPLC (>95%) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Table 1: Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | KOH, α-chloroacetamide | Ethanol/water | Reflux | 1–2 h | 65–75% |

| 2 | HO | – | RT | – | – |

| 3 | Ethanol | – | RT | – | – |

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Identify protons (e.g., pyridinyl H at δ 8.5–9.0 ppm, triazole NH at δ 5.5–6.0 ppm) and carbons (e.g., thiocarbonyl C at ~165 ppm) .

- Mass Spectrometry : HRMS should match the theoretical molecular weight (CHFNOS: 365.09 g/mol).

- X-ray Diffraction (XRD) : Resolve crystal structure if single crystals are obtainable .

Q. What preliminary biological screening models are suitable for this compound?

- Methodological Answer :

- In vitro assays : Test cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Anti-inflammatory activity : Use lipopolysaccharide (LPS)-induced TNF-α suppression in RAW 264.7 macrophages .

- Dosage : Start with 10 mg/kg in rodent models (e.g., carrageenan-induced paw edema) for anti-exudative activity .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and bioactivity of this compound?

- Methodological Answer :

- Reaction path prediction : Apply density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., thioether bond formation) .

- Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize substituents with high binding affinity (∆G < −8 kcal/mol) .

- Machine learning : Train models on existing triazole-thioacetamide bioactivity data to predict IC values .

Q. How to resolve contradictions in bioactivity data across structural analogs?

- Methodological Answer :

- Systematic SAR analysis : Compare substituent effects (e.g., pyridinyl vs. furanyl at position 5) using in vitro/in vivo data. For example, pyridinyl analogs may show 20% higher anti-exudative activity than furanyl derivatives .

- Meta-analysis : Aggregate data from studies with standardized protocols (e.g., fixed LPS concentration in inflammation assays) .

- Mechanistic studies : Use siRNA knockdowns to identify if bioactivity discrepancies arise from off-target effects .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

- Microsomal stability assay : Incubate with liver microsomes (human/rat) and measure half-life (t) via LC-MS. Optimize by replacing labile groups (e.g., fluorophenyl with trifluoromethyl) .

- Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) to improve bioavailability .

Q. Table 2: Key SAR Findings

| Substituent at Position 5 | Anti-exudative Activity (AEA) | Cytotoxicity (IC, µM) |

|---|---|---|

| Pyridin-3-yl | 75% inhibition at 10 mg/kg | 45 ± 3.2 (HeLa) |

| Furan-2-yl | 55% inhibition at 10 mg/kg | 62 ± 4.1 (HeLa) |

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Variable substituents : Synthesize analogs with modifications at the triazole (position 4) or acetamide (N-aryl) groups.

- High-throughput screening : Use 96-well plates to test 50+ derivatives simultaneously for IC values .

- 3D-QSAR modeling : Generate contour maps using CoMFA/CoMSIA to guide rational design .

Q. What are the best practices for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .

- Safety : Use PPE (gloves, goggles) due to potential toxicity. In case of exposure, rinse skin with water for 15 minutes and seek medical attention .

Data Contradiction Analysis

Q. Why do some studies report divergent anti-inflammatory activities for similar triazole-thioacetamides?

- Methodological Answer : Discrepancies may arise from:

- Assay variability : Differences in LPS concentration (e.g., 100 ng/mL vs. 1 µg/mL) or cell passage number .

- Solubility issues : Use DMSO concentrations >0.1% may inhibit TNF-α production, confounding results. Pre-test solubility in PBS/Tween-80 .

- Species-specific effects : Rat vs. human macrophages may respond differently to fluorophenyl substituents .

Advanced Methodological Tools

Q. How to integrate isotopic labeling for mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.